

# Application Note: Solid-Phase Extraction Protocol for Neo-Saxitoxin from Urine Samples

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## Compound of Interest

Compound Name: neo-Saxitoxin

Cat. No.: B12306203

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## Introduction

**Neo-saxitoxin** (neo-STX) is a potent neurotoxin belonging to the group of paralytic shellfish toxins (PSTs).[1] Produced by certain species of marine dinoflagellates and cyanobacteria, it can accumulate in shellfish and, if consumed, cause severe paralytic shellfish poisoning (PSP) in humans.[1][2] Accurate and sensitive detection of neo-STX in biological matrices such as urine is crucial for clinical diagnosis, toxicological studies, and food safety monitoring. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively isolates and concentrates neo-STX from complex sample matrices like urine, thereby improving the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides a detailed protocol for the solid-phase extraction of neo-STX from human urine samples, based on established methodologies.[3][5]

**Neo-saxitoxin** is a hydrophilic and polar molecule, which dictates the choice of appropriate SPE sorbents.[1][6] Methodologies employing weak-cation-exchange (WCX) and hydrophilic interaction liquid chromatography (HILIC) mechanisms have proven effective for the extraction of neo-STX and its analogs from urine.[3][5][7] The protocol outlined below is a comprehensive approach combining principles from these successful methods to ensure high recovery and sample purity.

## Quantitative Data Summary

The following table summarizes the quantitative performance data from various published methods for the determination of **neo-saxitoxin** in urine.

Parameter	Method 1 (WCX-SPE)[5][8]	Method 2 (HILIC-SPE)[3]	Method 3 (Online SPE-HILIC)[4][9]
Limit of Detection (LOD)	10.1 ng/mL	1 ng/mL	2.62 ng/mL
Limit of Quantification (LOQ)	Not Reported	Not Reported	Not Reported
Linear Range	5.0 - 151.2 ng/mL	2.1 - 207 ng/mL	Not Reported
Recovery	Not Reported	89.0% - 118%	Not Reported
Relative Standard Deviation (RSD)	6.13% - 8.53%	6.7% - 9.1%	Within $\pm 15\%$

## Experimental Protocol: Solid-Phase Extraction of Neo-Saxitoxin from Urine

This protocol details the manual solid-phase extraction of **neo-saxitoxin** from urine samples using weak-cation-exchange (WCX) cartridges.

Materials and Reagents:

- Weak-Cation-Exchange (WCX) SPE cartridges
- Human urine samples
- **Neo-saxitoxin** standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

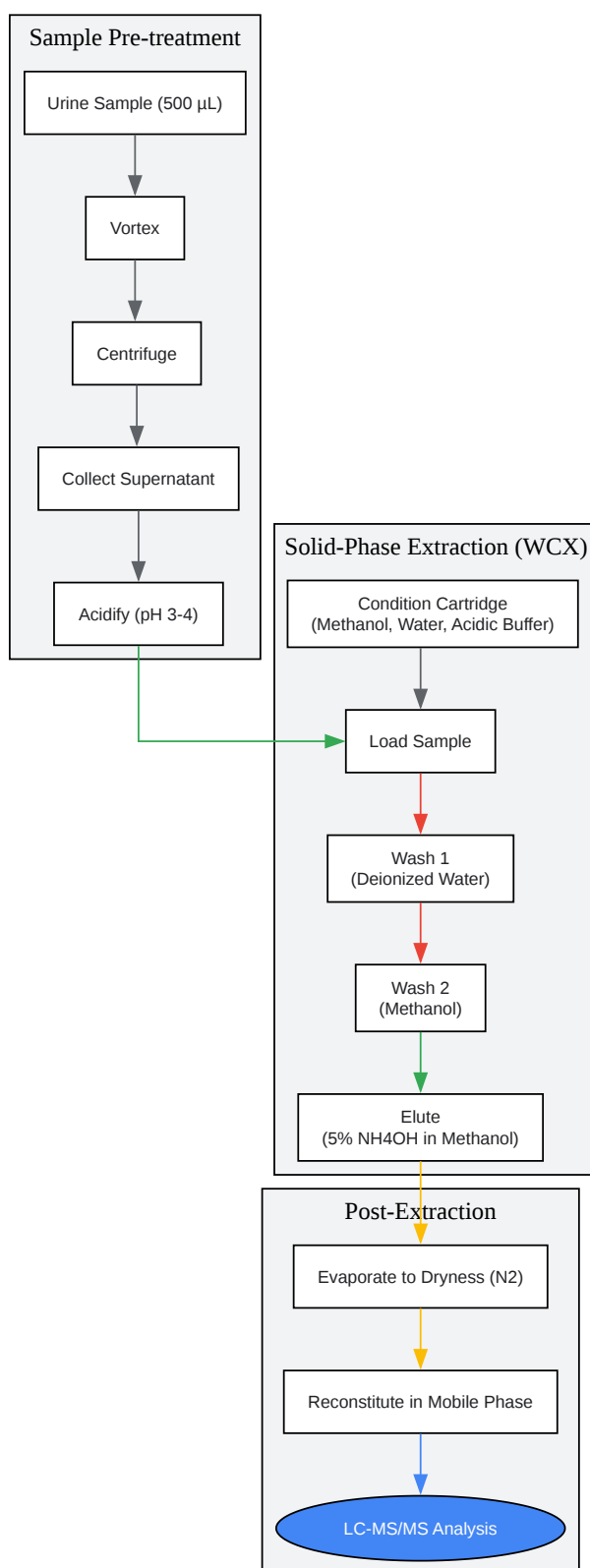
- Deionized water (18 MΩ·cm)
- Ammonium hydroxide
- Formic acid
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator
- Autosampler vials

Procedure:

- Sample Pre-treatment:
  - Thaw frozen urine samples at room temperature.
  - Vortex the samples for 30 seconds to ensure homogeneity.
  - Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
  - Transfer 500 µL of the supernatant to a clean microcentrifuge tube.
  - Acidify the urine sample by adding a small volume of concentrated formic acid to adjust the pH to approximately 3-4. This step ensures that the amine functionalities of neo-STX are protonated for efficient binding to the WCX sorbent.
- SPE Cartridge Conditioning:
  - Place the WCX SPE cartridges on the SPE manifold.
  - Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
  - Equilibrate the cartridges by passing 1 mL of deionized water.

- Further equilibrate with 1 mL of an acidic solution (e.g., 0.1% formic acid in water). Ensure the sorbent bed does not run dry before sample loading.
- Sample Loading:
  - Load the pre-treated 500 µL urine sample onto the conditioned SPE cartridge.
  - Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1 mL/min).
- Washing:
  - Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
  - Follow with a wash of 1 mL of methanol to remove lipophilic interferences. Ensure the analyte is not eluted during this step.
- Elution:
  - Elute the bound **neo-saxitoxin** from the cartridge using 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the neo-STX molecule, releasing it from the WCX sorbent.
  - Collect the eluate in a clean collection tube.
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with formic acid).
  - Vortex the reconstituted sample for 30 seconds.
  - Transfer the sample to an autosampler vial for analysis.

## Experimental Workflow Diagram



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Caption: Solid-Phase Extraction Workflow for **Neo-Saxitoxin** from Urine.

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